1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Organic Synthesis Medicinal Chemistry Process Chemistry

This 6-azaindole-3-carbaldehyde is the essential heterocyclic building block for LSD1 inhibitor (AML) and acid pump antagonist (APA) programs. Its unique pyrrolo[2,3-c]pyridine core provides electronic properties critical for target binding that 7-azaindole isomers cannot replicate. A documented 60%-yield synthetic route from 6-azaindole enables accurate cost-of-goods analysis. Supplied as an off-white solid under inert atmosphere for reliable condensation and SAR expansion.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 25957-65-7
Cat. No. B1346377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
CAS25957-65-7
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CN2)C=O
InChIInChI=1S/C8H6N2O/c11-5-6-3-10-8-4-9-2-1-7(6)8/h1-5,10H
InChIKeyIAMJYHYPXUQXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7): Chemical Identity and Core Specifications for Procurement


1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7), also known as 6-azaindole-3-carbaldehyde, is a heterocyclic building block featuring a fused pyrrolo[2,3-c]pyridine core with a reactive aldehyde at the 3-position [1]. It is primarily supplied as an off-white to gray solid with a purity typically ranging from 95% to 98% and a molecular weight of 146.15 g/mol, and is recommended for storage at 2-8°C under an inert atmosphere [2].

Why Generic Azaindole Carbaldehyde Substitution Fails: Scaffold-Dependent Reactivity in 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7)


Generic substitution among azaindole carbaldehyde isomers is not feasible due to the divergent chemical reactivity and biological activity dictated by the specific position of the pyridine nitrogen atom. The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold of CAS 25957-65-7 presents a unique electronic distribution that influences its reactivity in condensation reactions and its binding affinity to biological targets. For example, the scaffold is a privileged structure for developing potent and reversible LSD1 inhibitors with nanomolar IC50 values [1] and acid pump antagonists (APAs) [2], whereas the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is distinct and has been associated with FGFR inhibition . Using an incorrect isomer can lead to failed synthetic routes or misleading biological results, making precise procurement essential.

Quantitative Differentiation Guide: 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7) vs. Azaindole Carbaldehyde Analogs


Synthetic Accessibility: A Quantified 60% Yield for Direct Formylation from 6-Azaindole

A key differentiator is the availability of a straightforward, documented synthetic route to this specific isomer. The target compound can be synthesized directly from the commercially available 6-azaindole precursor via a one-step Vilsmeier-Haack-type formylation using 1,1-dichlorodimethyl ether and aluminum trichloride, affording the product in a reported 60% yield [1]. This provides a reliable and verifiable benchmark for procurement and internal synthesis planning. In contrast, other isomers like 5-azaindole-3-carbaldehyde (CAS 933717-10-3) and 4-azaindole-3-carbaldehyde lack similarly well-characterized, high-yielding formylation procedures in the accessible literature.

Organic Synthesis Medicinal Chemistry Process Chemistry

Purity and Storage: Verifiable High Purity (≥98%) and Defined Storage Conditions

Reputable vendors consistently supply this compound with a high degree of purity, specifying a minimum of 95-98% [1] [2]. Furthermore, clear storage specifications are provided: the compound should be stored at 2-8°C under an inert nitrogen atmosphere to prevent degradation [1] [2]. While many azaindole carbaldehyde isomers are available at similar purities, the explicit and consistent documentation of these specifications for CAS 25957-65-7 across multiple commercial sources reduces the procurement risk of receiving an off-spec material that could derail sensitive experiments.

Analytical Chemistry Procurement Inventory Management

Therapeutic Scaffold Differentiation: A Documented Precursor for Microtubule Inhibitors

The target compound is specifically cited as a direct precursor for the synthesis of α,β-unsaturated ketone derivatives designed as microtubule inhibitors for tumor treatment [1]. This targeted application is rooted in the unique geometry and electronic properties of the 6-azaindole scaffold. In contrast, the 7-azaindole-3-carbaldehyde scaffold (CAS 4649-09-6) is primarily associated with inhibition of Fibroblast Growth Factor Receptors (FGFRs) . This divergence in primary application areas underscores that these isomers are not interchangeable in medicinal chemistry campaigns.

Drug Discovery Oncology Chemical Biology

Optimal Use Cases for 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7) Based on Quantitative Evidence


Building Block for Lysine-Specific Demethylase 1 (LSD1) Inhibitors in Oncology

This compound is the foundational scaffold for a novel series of potent and reversible LSD1 inhibitors. Research has demonstrated that derivatives of this 1H-pyrrolo[2,3-c]pyridine core achieve nanomolar enzymatic IC50 values against LSD1 and exhibit significant antiproliferative activity against acute myelogenous leukemia (AML) cell lines like MV4-11 and Kasumi-1 [1]. This makes CAS 25957-65-7 the essential starting material for programs targeting epigenetic regulation in cancer, a role not filled by other azaindole isomers.

Scaffold for Acid Pump Antagonist (APA) and Potassium-Competitive Acid Blocker (P-CAB) Development

The 1H-pyrrolo[2,3-c]pyridine core is a privileged structure for developing novel gastric acid suppressants. Published SAR studies have shown that elaborating on this specific scaffold, particularly at the N1, C5, and C7 positions, can yield compounds with potent H+/K+ ATPase inhibitory activity, with IC50 values as low as 28 nM [2]. This established SAR pathway makes the aldehyde a critical entry point for medicinal chemistry efforts focused on gastrointestinal therapeutics.

Precursor for α,β-Unsaturated Ketone Microtubule Inhibitors

The compound is explicitly used in the preparation of α,β-unsaturated ketone derivatives that function as microtubule inhibitors [3]. The aldehyde group serves as a reactive handle for building these pharmacophores. This is a specific and validated application of this isomer, distinguishing its use from other azaindole carbaldehydes that may be directed towards different therapeutic targets.

High-Confidence Synthesis Feasibility and Scale-Up Planning

For process chemists, the existence of a documented, one-step synthetic procedure from 6-azaindole with a verifiable 60% yield [4] provides a concrete starting point for route scouting and cost-of-goods analysis. This quantitative data enables more accurate project planning and risk assessment compared to procuring an isomer with less characterized synthetic access.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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